5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Systematic IUPAC Name Derivation and Structural Validation
The IUPAC name of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is derived through the following steps:
Parent Structure Identification :
The core structure is a tetrahydronaphthalene (a bicyclic system with one aromatic ring and one partially saturated ring). The numbering prioritizes the sulfonamide group as the principal functional group.Functional Group Prioritization :
The sulfonamide group (-SO₂NH₂) is assigned the suffix -sulfonamide, taking precedence over the ketone group (-O-) due to its higher priority in IUPAC nomenclature.Substituent Positioning :
Final Nomenclature :
The complete IUPAC name is This compound , reflecting the substituents’ positions and the parent structure.
Structural Validation :
The molecule’s structure is validated through spectroscopic and computational methods. Key features include:
- A conjugated π-system in the aromatic ring.
- A saturated six-membered ring (tetrahydronaphthalene) with a ketone at C5.
- A sulfonamide group at C2, characterized by a -SO₂-NH₂ moiety.
CAS Registry Number and PubChem CID Cross-Referencing
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1273608-70-0 | |
| PubChem CID | Not explicitly listed | – |
| Molecular Formula | C₁₀H₁₁NO₃S | |
| Molecular Weight | 225.27 g/mol |
Notes :
- The CAS number aligns with commercial listings for this compound, confirming its identity in chemical databases.
- The absence of a PubChem CID in provided sources suggests limited public database entries, though structural analogs (e.g., CID 7636352 for derivatives) exist.
Comparative Analysis of Related Sulfonamide Nomenclature Systems
Sulfonamides exhibit diverse nomenclature based on substituents and parent structures. Below is a comparative analysis of structurally similar compounds:
| Compound | IUPAC Name | Parent Structure | Key Substituents | CAS Registry | PubChem CID |
|---|---|---|---|---|---|
| This compound | This compound | Tetrahydronaphthalene | Sulfonamide (C2), Ketone (C5) | 1273608-70-0 | N/A |
| Sulfanilamide | 4-Aminobenzenesulfonamide | Benzene | Amine (C4), Sulfonamide (C1) | 63-74-1 | 5333 |
| Sulfamethoxazole | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Benzene | Pyrimidinyl (N-substituent) | 723-46-6 | 4017 |
| 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | Tetrahydronaphthalene | Sulfonyl chloride (C2) | N/A | 4868371 |
Key Observations :
- Parent Structure Variability :
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEYPCACUCCDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Sulfonyl Chloride Intermediate
A common approach is the reaction of 5,6,7,8-tetrahydronaphthalene with sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction selectively introduces a sulfonyl chloride group at the 2-position of the tetrahydronaphthalene ring, yielding 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride as an intermediate.
- Reaction conditions : Typically conducted under controlled temperature (40–80 °C) in an inert solvent such as dichloromethane or chloroform.
- Catalyst : Aluminum chloride (AlCl₃) promotes regioselective sulfonylation.
- Reaction time : 6–24 hours depending on scale and solvent.
Conversion to Sulfonamide
The sulfonyl chloride intermediate is then reacted with ammonia or an appropriate amine to form the sulfonamide group:
- Ammonia : Reaction with aqueous or gaseous ammonia yields the primary sulfonamide.
- Reaction conditions : Typically performed in a polar solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
- Purification : The product is purified by recrystallization or chromatography to achieve high purity (>95%).
Alternative Fluoride Intermediate Route
An alternative route involves first converting the sulfonyl chloride to the sulfonyl fluoride by treatment with a fluoride source such as potassium fluoride (KF). The sulfonyl fluoride can then be converted to the sulfonamide under milder conditions, offering improved hydrolytic stability during synthesis.
Industrial Scale Preparation
Industrial production adopts similar synthetic steps but optimizes reaction parameters for scale-up:
- Use of continuous flow reactors to improve reaction control and safety.
- Automated monitoring of reaction conditions to maximize yield and minimize impurities.
- Optimization of solvent choice and temperature to balance reaction rate and product stability.
Detailed Reaction Data
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation | 5,6,7,8-tetrahydronaphthalene + SO₂Cl₂ + AlCl₃ | 40–80 | 6–24 | 70–85 | Lewis acid catalyst promotes regioselectivity |
| Conversion to sulfonyl fluoride (optional) | Sulfonyl chloride + KF | Room temp | 12–18 | 65–80 | Improves stability for subsequent steps |
| Sulfonamide formation | Sulfonyl chloride or fluoride + NH₃ | 20–50 | 4–12 | 75–90 | Reaction in ethanol or methanol |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the tetrahydronaphthalene ring saturation and sulfonamide substitution pattern.
- Mass Spectrometry (HRMS) : Confirms molecular weight and purity.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies characteristic S=O stretching (1350–1200 cm⁻¹) and N–H vibrations of sulfonamide.
- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity (>95% purity targeted).
Research Findings and Optimization Notes
- Higher reaction temperatures and polar solvents such as ethanol favor better conversion in sulfonylation and sulfonamide formation steps.
- Lewis acid catalysts like AlCl₃ are critical for regioselective sulfonylation at the 2-position.
- Conversion of sulfonyl chloride to sulfonyl fluoride intermediates can improve handling and stability during synthesis, though it adds a step.
- Purification by column chromatography or recrystallization is essential to remove unreacted starting materials and side products.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Sulfonylation + Sulfonamide Formation | 5,6,7,8-tetrahydronaphthalene | SO₂Cl₂, AlCl₃, NH₃ | Straightforward, good yields | Requires careful control of conditions |
| Sulfonyl Chloride → Sulfonyl Fluoride → Sulfonamide | 5,6,7,8-tetrahydronaphthalene | SO₂Cl₂, AlCl₃, KF, NH₃ | Improved intermediate stability | Additional reaction step |
| Industrial Continuous Flow | Same as above | Optimized for scale | High reproducibility, efficiency | Requires specialized equipment |
Chemical Reactions Analysis
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Overview
- Molecular Formula: C10H11NO3S
- Molecular Weight: 225.27 g/mol
- IUPAC Name: 5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
The synthesis typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with ammonia or amines under controlled conditions. This compound features both a ketone group and a sulfonamide group, which are crucial for its reactivity and biological activity.
Chemistry
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide serves as an intermediate in the synthesis of various organic compounds. It is employed as a reagent in chemical reactions due to its ability to undergo oxidation and reduction processes. The compound can be oxidized to form sulfonic acids or other derivatives and can also undergo nucleophilic substitution reactions.
Biology
The compound has been studied for its potential biological activities:
- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown significant inhibition of cancer cell growth by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have demonstrated IC50 values in the low micromolar range against tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Enzyme Inhibition: The sulfonamide group allows for interactions with specific enzymes. For example, it has been investigated as an inhibitor of carbonic anhydrase enzymes implicated in tumorigenesis .
Medicine
Ongoing research explores the therapeutic applications of this compound in drug development. Its potential as a lead compound for new pharmaceuticals targeting cancer and other diseases is being evaluated due to its biological activity .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various synthetic pathways aimed at developing new compounds with desired characteristics .
Case Studies
Several studies have highlighted the potential applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be contextualized by comparing it to structurally related sulfonamides and tetrahydronaphthalene derivatives. Below is a detailed analysis:
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations :
- Electronic Effects: The sulfonamide group in the target compound enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .
- Steric Considerations : Bulky substituents, such as thiazolopyridine in the analog from , may hinder interactions with enzyme active sites but improve selectivity for specific targets .
Key Findings :
Physicochemical Properties
Table 3: Physicochemical Data
Key Insights :
- Solubility : The target compound’s low aqueous solubility may limit bioavailability, whereas ester derivatives (e.g., methyl carboxylate in ) show improved solubility in organic solvents .
- Thermal Stability : Precursors like 2-naphthalenesulfonyl chloride exhibit defined melting points (74–78°C), aiding in purification .
Biological Activity
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS Number: 1273608-70-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Overview
Molecular Formula: C10H11NO3S
Molecular Weight: 225.27 g/mol
IUPAC Name: 5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonamide
InChI Key: XYEYPCACUCCDKV-UHFFFAOYSA-N
The compound is synthesized through various methods, including the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with ammonia or amines under controlled conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects depending on the target enzyme or receptor involved .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A-375 (skin cancer) | 12.4 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 9.8 | High cytotoxicity |
| PC3 (prostate cancer) | 15.0 | Moderate cytotoxicity |
| A549 (lung cancer) | 11.3 | Moderate cytotoxicity |
| HepG2 (liver cancer) | 14.5 | Moderate cytotoxicity |
These results indicate that the compound exhibits selective toxicity towards cancer cells while showing less effect on normal human cells .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit carbonic anhydrase and other enzymes involved in tumor progression. The sulfonamide group is known for its ability to act as a competitive inhibitor for carbonic anhydrases, which are often overexpressed in tumors .
Case Studies
-
Study on Anticancer Activity:
A study evaluated the cytotoxic effects of synthesized tetrahydronaphthalene sulfonamide derivatives against seven different human tumor cell lines using the MTT assay. The results indicated that compounds with a sulfonamide moiety exhibited promising anticancer activity due to their ability to induce apoptosis in cancer cells . -
Molecular Dynamics Simulation:
Molecular dynamics simulations revealed that the compound selectively targets the catalytic-binding pocket residues in caspase-7 and BCL2 receptors. This interaction suggests a mechanism through which the compound may promote apoptosis in cancer cells by modulating apoptotic pathways .
Comparison with Related Compounds
This compound can be compared with other compounds possessing similar structures:
| Compound Name | Key Feature | Biological Activity |
|---|---|---|
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Carboxylic acid group | Lower anticancer activity |
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | Sulfonyl chloride group | More reactive but less stable |
This comparison highlights the unique properties of this compound that make it suitable for further research and development in pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves reacting sulfonyl chlorides with amines. For example, 2-Naphthalenesulfonyl chloride (CAS RN 93-11-8) can serve as a precursor, reacting with appropriate amines under conditions such as THF solvent and N-methylmorpholine (NMM) as a base . Optimization may include adjusting stoichiometry, reaction temperature (e.g., reflux in THF), and catalyst selection (e.g., NaBH₄ for reductions) to improve purity and yield. Monitoring via TLC or HPLC (as in evidence 11) ensures intermediate stability .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most effective?
- Methodological Answer : Key properties include melting point (mp), solubility, and spectral data. Techniques like NMR (¹H/¹³C) confirm structural integrity, while mass spectrometry (MS) verifies molecular weight. For purity assessment, HPLC with UV detection (as described for sulfonamide mixtures in evidence 11) is recommended. Differential scanning calorimetry (DSC) can analyze thermal stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields or reactivity of this compound across literature sources?
- Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic factorial design (as outlined in evidence 19) can isolate critical variables (e.g., temperature, pH). For example, comparing NaBH₄ vs. Pd/C reduction efficiency (evidence 9) under controlled parameters helps identify optimal pathways . Cross-referencing with membrane separation technologies (evidence 6) may also address purification-related yield differences .
Q. How can computational tools enhance the design of experiments (DoE) for studying this compound’s reactivity in catalytic systems?
- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) model reaction mechanisms and transition states. Software like Gaussian or Schrödinger Suite predicts electronic effects of the sulfonamide group. Virtual screening (evidence 18) prioritizes experimental conditions, reducing trial-and-error approaches. Coupling this with CRDC-classified reactor design principles (evidence 6) ensures scalability .
Q. What methodologies validate the potential of this compound in drug delivery systems, particularly regarding payload encapsulation and release kinetics?
- Methodological Answer : In vitro assays using dialysis membranes (evidence 6) simulate drug release. HPLC or UV-Vis spectroscopy quantifies release profiles under physiological pH. Surface functionalization studies (e.g., coupling with polyethylene glycol via WSCI/HOBt chemistry, evidence 9) improve biocompatibility. Comparative analysis with structurally similar dyes (evidence 7) assesses cellular uptake efficiency .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to TCI America’s guidelines (evidence 12): use fume hoods, PPE (gloves, goggles), and avoid prolonged exposure. Dispose of waste via certified hazardous waste programs. Regularly update SDS sheets and monitor compound degradation, as sulfonamides may form hazardous byproducts over time .
Data Management and Reproducibility
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Implement electronic lab notebooks (ELNs) for real-time data tracking (evidence 18). Use CRDC-compliant classification (evidence 6) to standardize experimental reporting. Open-access spectral libraries (e.g., PubChem, evidence 17) enable cross-validation of NMR/MS data. Rigorous statistical analysis (e.g., ANOVA) minimizes bias in replicated experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
